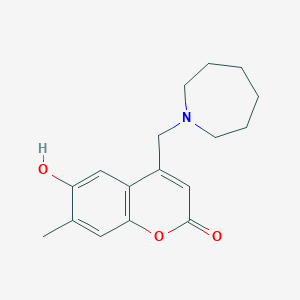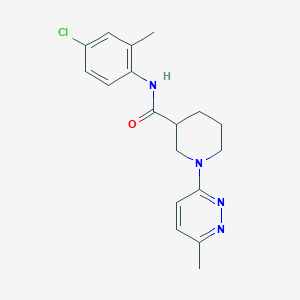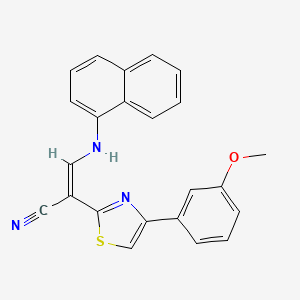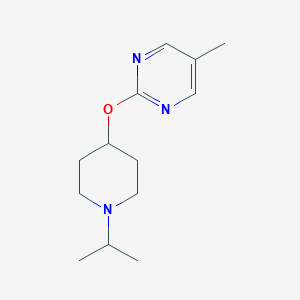
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine, also known as MPO, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MPO belongs to the pyrimidine family of compounds and is structurally similar to other pyrimidine-based drugs such as thymine and cytosine.
作用機序
The exact mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is not fully understood, but it is believed to act through multiple pathways. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have various biochemical and physiological effects. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are necessary for tumor growth.
実験室実験の利点と制限
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has several advantages for lab experiments. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further research. However, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also has some limitations. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has not been extensively studied in humans, which limits its potential for clinical use.
将来の方向性
There are several future directions for research on 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine. One potential direction is to investigate the use of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in humans.
Conclusion
In conclusion, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential for clinical use.
合成法
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is synthesized through a multistep process involving the reaction of 4-methylpyrimidine-5-carbaldehyde with 1-propan-2-ylpiperidine, followed by the addition of a pyridine-2-ylamine group. The final product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
科学的研究の応用
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-6-4-12(5-7-16)17-13-14-8-11(3)9-15-13/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDRTJVLLWRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

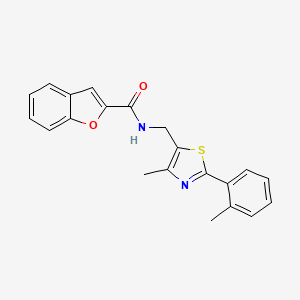
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)
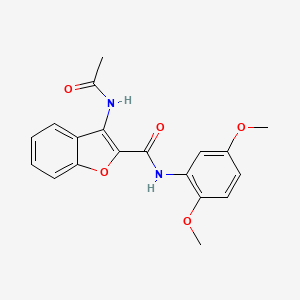
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)
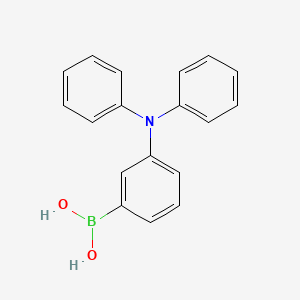
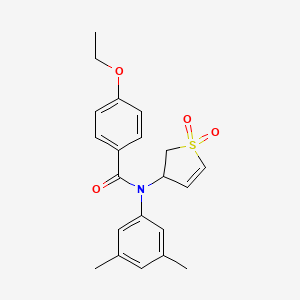
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2411967.png)
![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)

![S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B2411971.png)
